Triamcinolone acetonide 21-aldehyde hydrate Triamcinolone acetonide 21-aldehyde hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542609
InChI: InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3
SMILES:
Molecular Formula: C24H31FO7
Molecular Weight: 450.5 g/mol

Triamcinolone acetonide 21-aldehyde hydrate

CAS No.:

Cat. No.: VC16542609

Molecular Formula: C24H31FO7

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Triamcinolone acetonide 21-aldehyde hydrate -

Specification

Molecular Formula C24H31FO7
Molecular Weight 450.5 g/mol
IUPAC Name 8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3
Standard InChI Key ASTBRKVQRYGLJO-UHFFFAOYSA-N
Canonical SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Regulatory Designations

Triamcinolone acetonide 21-aldehyde hydrate is systematically named 9-fluoro-11β,21,21-trihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione . Regulatory bodies classify it under distinct identifiers:

  • European Pharmacopoeia (EP): Triamcinolone Acetonide Impurity C

  • United States Pharmacopeia (USP): Triamcinolone Acetonide Related Compound C

  • CAS Registry Number: 161740-69-8

The compound’s structure (Fig. 1) retains the core pregna-1,4-diene-3,20-dione skeleton of triamcinolone acetonide but features a 21-aldehyde hydrate modification, introduced during synthesis or degradation .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC24H31FO7\text{C}_{24}\text{H}_{31}\text{FO}_7
Molecular Weight450.50 g/mol
Pharmacopeial StatusEP Impurity C, USP Related Compound C
Hazard ClassificationH302 (Harmful if swallowed)

Stereochemical Features

The compound’s glucocorticoid activity is influenced by its stereochemistry:

  • 11β-hydroxy group: Critical for receptor binding .

  • 16α,17-ketal ring: Enhances metabolic stability compared to non-halogenated corticosteroids .

  • 9-fluoro substitution: Augments anti-inflammatory potency but increases risk of systemic absorption .

X-ray crystallography confirms the cis fusion of the A and B rings, while the D-ring ketal configuration (16α,17-) is preserved from the parent compound .

Synthesis and Degradation Pathways

Industrial Synthesis

Triamcinolone acetonide 21-aldehyde hydrate is synthesized via controlled oxidation of triamcinolone acetonide’s 21-hydroxyl group . A typical pathway involves:

  • Selective oxidation: Use of pyridinium chlorochromate (PCC) in dichloromethane to convert the 21-OH to an aldehyde .

  • Hydration: Spontaneous addition of water to the aldehyde yields the hydrate form .

Reaction Scheme:

Triamcinolone AcetonidePCC, CH2Cl2Oxidation21-Aldehyde IntermediateH2O21-Aldehyde Hydrate\text{Triamcinolone Acetonide} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{\text{Oxidation}} \text{21-Aldehyde Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{21-Aldehyde Hydrate}

Degradation in Formulations

In pharmaceutical preparations, this impurity arises under:

  • High humidity: Hydrolysis of the 17,21-acetonide group .

  • Oxidative stress: Residual peroxides in excipients oxidize the 21-hydroxyl .

Accelerated stability studies show that storage at 40°C/75% RH increases impurity levels by 0.2–0.5% per month .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis :

  • Column: C18, 250 × 4.6 mm, 5 μm .

  • Mobile phase: Acetonitrile:water (55:45) with 0.1% trifluoroacetic acid .

  • Retention time: 12.3 ± 0.2 minutes .

Table 2: HPLC Validation Parameters

ParameterValueAcceptance Criteria
Linearity (R²)0.9998≥0.995
LOD0.02 μg/mL≤0.05 μg/mL
LOQ0.06 μg/mL≤0.15 μg/mL
Precision (%RSD)1.2%≤2.0%

Spectroscopic Characterization

  • IR (KBr): Peaks at 3440 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C) .

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 7.21 (d, J=10 Hz, H-1), 6.28 (d, J=10 Hz, H-4), 5.02 (s, H-21) .

Applications in Pharmaceutical Development

Reference Standard in QC Labs

As a certified reference material (CRM), this compound is used to:

  • Validate analytical methods for impurity profiling .

  • Calibrate HPLC systems during batch release testing .

Stability-Indicating Assays

Forced degradation studies utilize the impurity to:

  • Identify degradation pathways in creams and injectables .

  • Optimize packaging (e.g., amber glass vials) to minimize light-induced breakdown .

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